molecular formula C12H16BrNO3 B8222550 Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Cat. No.: B8222550
M. Wt: 302.16 g/mol
InChI Key: RCIASJYKWNZKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide (C₁₂H₁₆BrNO₃) is a hydrobromide salt derivative of a tetrahydroisoquinoline (THIQ) scaffold. The compound features a hydroxy group at position 6, an ethyl ester at position 1, and a hydrobromide counterion. It is structurally related to intermediates used in synthesizing bioactive molecules, such as Liver X Receptor agonists . The hydrobromide salt form enhances crystallinity and stability compared to the free base or hydrochloride counterparts .

Properties

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.BrH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIASJYKWNZKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization with Hydrobromic Acid

The primary synthesis route involves a modified Pictet-Spengler reaction between 3-(2-aminoethyl)phenol and ethyl glyoxylate , followed by hydrobromide salt formation. This method adapts the hydrochloride synthesis reported by ChemicalBook but substitutes hydrochloric acid with hydrobromic acid (HBr) to yield the hydrobromide salt.

Reaction Steps

  • Condensation : 3-(2-Aminoethyl)phenol (4.60 g, 26.49 mmol) and ethyl glyoxylate (6.15 mL, 29.14 mmol) are refluxed in a toluene/ethanol (1:1 v/v) solvent system for 18 hours.

  • Acidification : The reaction mixture is concentrated under reduced pressure, and HBr (48% aqueous solution) is added to precipitate the hydrobromide salt.

  • Purification : The crude product is washed with ethyl acetate/diethyl ether (1:1) to remove unreacted starting materials.

Key Data

ParameterValueSource
Yield85–90%
Purity (HPLC)≥98%
Solvent SystemToluene/Ethanol (1:1)
Reaction TemperatureReflux (~78°C)

Optimization of Reaction Conditions

Solvent Selection and Acid Concentration

The choice of solvent and acid strength critically impacts yield and purity:

  • Toluene/Ethanol Mixture : Enhances solubility of phenolic intermediates while minimizing side reactions.

  • HBr Concentration : A 20–50% aqueous HBr solution ensures complete protonation of the tetrahydroisoquinoline nitrogen without degrading the ester group. Higher concentrations (>50%) risk hydrolysis of the ethyl carboxylate moiety.

Temperature and Time Profiling

  • Reflux Conditions : Maintaining temperatures at 78°C for 18 hours achieves optimal cyclization. Shorter durations (<12 hours) result in incomplete conversion, while prolonged heating (>24 hours) promotes decomposition.

  • Post-Reaction Cooling : Gradual cooling to room temperature ensures crystalline precipitate formation, improving filtration efficiency.

Alternative Synthetic Approaches

Hydrobromide Salt Formation via Acid Exchange

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS 128073-50-7) can be converted to the hydrobromide salt through anion exchange :

  • Free Base Generation : The hydrochloride salt is suspended in water and neutralized with NaOH to liberate the free base.

  • Rebromination : HBr is added dropwise to the free base solution, yielding the hydrobromide salt.

Advantages :

  • Avoids direct handling of HBr during the cyclization step, enhancing safety.

  • Enables use of commercially available hydrochloride intermediates.

Limitations :

  • Additional purification steps required to remove NaCl byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.20 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.70–2.90 (m, 2H, CH₂NH), 3.10–3.30 (m, 2H, CH₂N), 4.15 (q, 2H, J=7.1 Hz, OCH₂CH₃), 4.90 (s, 1H, NH), 6.65–6.75 (m, 2H, ArH), 7.10 (d, 1H, J=8.2 Hz, ArH).

  • IR (KBr) : 3420 cm⁻¹ (O-H), 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Purity Assessment

  • HPLC Conditions : C18 column (4.6 × 250 mm), mobile phase 60:40 acetonitrile/0.1% H₃PO₄, flow rate 1.0 mL/min, detection at 254 nm.

  • Retention Time : 8.2 minutes (hydrobromide), 8.5 minutes (hydrochloride).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

ComponentCost (USD/kg)Source
3-(2-Aminoethyl)phenol120–150
Ethyl Glyoxylate90–110
HBr (48% aqueous)25–35

Total Synthesis Cost : ~$300–400/kg, competitive with hydrochloride analogs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ethyl chloroformate, triethylamine.

Major Products Formed

Scientific Research Applications

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide exhibits a range of biological activities that suggest potential therapeutic applications:

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives can provide neuroprotection, particularly against oxidative stress and neurodegenerative diseases like Alzheimer's. These compounds may inhibit neuronal apoptosis and promote cell survival through various signaling pathways .

Antimicrobial Properties

Similar derivatives have demonstrated antimicrobial activity against resistant bacterial strains. Studies have shown that these compounds can inhibit enzymes responsible for antibiotic resistance, making them candidates for addressing public health challenges related to antibiotic resistance .

Anticancer Potential

Some tetrahydroisoquinoline derivatives have been explored for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival .

Case Study 1: Neuroprotection

A study involving rodent models demonstrated that a derivative of this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated enhanced neuronal survival compared to control groups, suggesting its potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

In laboratory settings, derivatives similar to ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate were tested against various bacterial strains. The findings revealed effective inhibition of resistant strains, highlighting the compound's potential as an antimicrobial agent .

Summary of Applications

Application AreaDescription
NeuroprotectionProtects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases.
Antimicrobial ActivityInhibits growth of resistant bacteria; potential use in combating antibiotic resistance.
Anticancer PropertiesInduces apoptosis in cancer cells; inhibits tumor growth through modulation of signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Compound Name Substituents Counterion CAS Number Molecular Formula Key Properties/Applications
Ethyl 6-hydroxy-THIQ-1-carboxylate HCl 6-OH, 1-COOEt HCl 128073-50-7 C₁₂H₁₆ClNO₃ 95% purity; intermediate for drug synthesis
Methyl 6-hydroxy-THIQ-1-carboxylate HCl 6-OH, 1-COOMe HCl 672310-19-9 C₁₁H₁₄ClNO₃ 97% purity; lower lipophilicity vs. ethyl ester
Ethyl 6-fluoro-THIQ-1-carboxylate HCl 6-F, 1-COOEt HCl 1822454-85-2 C₁₂H₁₅ClFNO₂ Enhanced metabolic stability due to fluorine
1-Methyl-6,7-diol-THIQ HBr 6,7-diOH, 1-Me HBr 59709-57-8 C₁₁H₁₄BrNO₂ Dual hydroxy groups may alter receptor binding
6,7-Dimethoxy-1-methyl-THIQ 6,7-OMe, 1-Me HCl N/A C₁₂H₁₆ClNO₂ Increased lipophilicity; reduced solubility

Key Observations :

  • Hydroxy vs.
  • Ethyl vs. Methyl Ester : Ethyl esters (e.g., target compound) exhibit higher lipophilicity (LogP ~1.2) than methyl esters, influencing pharmacokinetics .
  • Halogenation : Fluorine substitution (e.g., 6-F) increases metabolic stability and electron-withdrawing effects, whereas bromine in the counterion improves crystallinity .
Counterion Effects
Property Hydrobromide (HBr) Hydrochloride (HCl)
Molecular Weight ~298.1 g/mol ~257.7 g/mol
Solubility Slightly lower in water Higher aqueous solubility
Hygroscopicity Moderate High (requires dry storage)
Crystallinity Superior crystal formation Moderate

The hydrobromide form is preferred for stable solid-state storage, while hydrochlorides are more common in aqueous formulations .

Stereochemical Variants

The (R)-enantiomer of Ethyl 6-hydroxy-THIQ-1-carboxylate is a critical intermediate for Liver X Receptor agonists, synthesized via lipase-catalyzed dynamic kinetic resolution (DKR) . Racemic mixtures (e.g., (±)-41·HCl) are less bioactive, highlighting the importance of enantiopure synthesis .

Biological Activity

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide (CAS No. 780004-18-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 780004-18-4
  • IUPAC Name : Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

The biological activity of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antioxidant Properties : It has been shown to scavenge free radicals, which can help in reducing oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest it may protect neuronal cells from damage due to its ability to modulate neurotransmitter levels.
  • Antimicrobial Activity : Preliminary data indicate potential antibacterial properties against certain strains of bacteria.

Antioxidant Activity

A study conducted by demonstrated that ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exhibited significant antioxidant activity in vitro. The compound was tested using various assays including DPPH and ABTS radical scavenging methods.

Assay TypeIC50 Value (µM)
DPPH45 ± 5
ABTS50 ± 7

These results suggest that the compound effectively reduces oxidative stress by neutralizing free radicals.

Neuroprotective Effects

Research published in the International Journal of Pharmacology highlighted the neuroprotective effects of this compound in a rat model of neurodegeneration. The study found that treatment with ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate significantly improved cognitive function and reduced neuronal apoptosis as measured by histological analysis and behavioral tests .

Antimicrobial Activity

In a recent investigation into the antimicrobial properties of various tetrahydroisoquinoline derivatives, ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate was found to possess moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Bacillus subtilis80

These findings indicate that while the compound shows promise as an antibacterial agent, further optimization is needed to enhance its efficacy .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a controlled study involving transgenic mice models for Alzheimer's disease, administration of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate resulted in a notable reduction in amyloid plaque formation and improved memory retention scores compared to untreated controls. This suggests a potential role for the compound in therapeutic strategies for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A clinical evaluation assessed the effectiveness of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate against antibiotic-resistant strains of bacteria. Results indicated that while the compound was less effective than traditional antibiotics at standard doses, it showed synergistic effects when combined with certain antibiotics like amoxicillin .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide?

  • Methodological Answer : Synthesis typically involves coupling reactions between ethyl carboxylate precursors and substituted tetrahydroisoquinoline intermediates. For example, analogous compounds like Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are prepared via reactions with isoquinolinecarbonyl chlorides under controlled conditions (yields: 40–45%) . Cyclization steps, such as those using sodium borohydride reduction or lipase-catalyzed enantioselective synthesis, are critical for achieving the tetrahydroisoquinoline scaffold . Purification often employs column chromatography, and characterization relies on ESI-MS, NMR, and HPLC for structural confirmation .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature. Store the hydrobromide salt in inert atmospheres (argon/nitrogen) at –20°C, using desiccants to prevent hydrolysis. Analytical monitoring via periodic NMR or LC-MS is recommended to detect degradation products, such as free base or oxidized derivatives . Safety protocols include using gloveboxes for hygroscopic samples and avoiding prolonged exposure to acidic/basic conditions .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular structure. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254–280 nm) and comparison to reference standards . For salt forms (e.g., hydrobromide), ion chromatography or elemental analysis can verify counterion stoichiometry .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in derivatives of this compound?

  • Methodological Answer : Enantioselective synthesis using lipase-catalyzed dynamic kinetic resolution (DKR) is effective. For example, Candida antarctica lipase B has been employed to resolve racemic mixtures of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives, achieving >90% enantiomeric excess (ee) under optimized conditions (e.g., tert-butyl methyl ether solvent, 40°C) . Racemization kinetics must be controlled by adjusting reaction temperature and catalyst loading .

Q. What strategies address contradictions in reported synthetic yields for tetrahydroisoquinoline derivatives?

  • Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst purity). Systematic optimization using design-of-experiments (DoE) approaches can identify critical parameters. For example, Clorgyline hydrochloride synthesis shows yield improvements (50% → 80%) by switching from ethyl acetoacetate to sodium borohydride reduction . Reproducibility requires strict control of anhydrous conditions and reagent stoichiometry .

Q. How can functionalization of the tetrahydroisoquinoline core enhance pharmacological activity?

  • Methodological Answer : Substituent modifications (e.g., methoxy, hydroxyl groups) at positions 6 and 7 influence bioactivity. Copper-catalyzed oxidation or Dakin-West reactions enable regioselective functionalization. For instance, ethyl 6,7-dimethoxy derivatives exhibit enhanced metabolic stability compared to hydroxylated analogs . Structure-activity relationship (SAR) studies should pair synthetic diversification with in vitro assays (e.g., receptor binding, enzyme inhibition) .

Q. What are the challenges in detecting and quantifying impurities in this compound?

  • Methodological Answer : Common impurities include unreacted precursors (e.g., ethyl carboxylate intermediates) and diastereomers. Advanced LC-MS/MS methods with charged aerosol detection (CAD) improve sensitivity for non-UV-active impurities . For hydrobromide salts, ion-pair chromatography (e.g., using heptafluorobutyric acid) enhances separation of ionic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide
Reactant of Route 2
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.